trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid
Overview
Description
trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid: is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.35 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a phenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often using phenyl halides or phenylboronic acids under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules .
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays .
Medicine: In pharmaceutical research, it serves as an intermediate in the synthesis of potential drug candidates .
Industry: The compound finds applications in the production of fine chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule . The phenyl group can participate in π-π interactions, enhancing binding affinity to target proteins .
Comparison with Similar Compounds
- trans-1-Boc-2-methyl-pyrrolidine-3-carboxylic acid
- trans-1-Boc-2-ethyl-pyrrolidine-3-carboxylic acid
- trans-1-Boc-2-phenyl-pyrrolidine-4-carboxylic acid
Uniqueness: trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the phenyl substituent, which confer specific reactivity and binding properties . This makes it particularly useful in the synthesis of complex molecules and in pharmaceutical research .
Properties
IUPAC Name |
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMGJNQZIAVFJE-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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